molecular formula C12H9NaO2 B7798523 sodium;2-naphthalen-1-ylacetate

sodium;2-naphthalen-1-ylacetate

Cat. No.: B7798523
M. Wt: 208.19 g/mol
InChI Key: CJUUXVFWKYRHAR-UHFFFAOYSA-M
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Description

4-Amino-3-ethoxybenzenesulfonic acid is an aromatic sulfonic acid derivative featuring an amino group (-NH₂) at the 4-position and an ethoxy group (-OCH₂CH₃) at the 3-position of the benzene ring. The sulfonic acid group (-SO₃H) at the 1-position confers strong acidity and water solubility. This compound is structurally significant in organic synthesis, particularly as an intermediate in dyes, pharmaceuticals, and specialty chemicals. Its zwitterionic nature (due to the amino and sulfonic acid groups) influences its crystallinity and solubility in polar solvents .

Properties

IUPAC Name

sodium;2-naphthalen-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2.Na/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUUXVFWKYRHAR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of Sodium 1-Naphthaleneacetate involves the reaction of 1-naphthaleneacetic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the acid is neutralized by the base, resulting in the formation of the sodium salt. This method is straightforward and commonly used in laboratory settings .

Chemical Reactions Analysis

Sodium 1-Naphthaleneacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sodium 1-Naphthaleneacetate finds application in a diverse range of areas, encompassing synthesis, purification, and analysis. It is highly adaptable and lends itself to a multitude of scientific research applications, including:

Mechanism of Action

The mechanism of action underlying Sodium 1-Naphthaleneacetate involves the formation of a complex with the target substrate. This complex establishes a covalent bond with the substrate, which can then be cleaved by enzymes or other catalysts. This process allows the compound to exert its effects in various biological and chemical systems .

Comparison with Similar Compounds

Sulfonic Acid Derivatives with Amino and Alkoxy/Hydroxy Groups

Compound Name Substituents Key Properties Applications References
4-Amino-3-ethoxybenzenesulfonic acid -NH₂ (4), -OCH₂CH₃ (3), -SO₃H (1) Zwitterionic, λmax ~427 nm (in water), a = 53.0 l/(g∙cm) Dyes, pharmaceutical intermediates
3-Amino-4-hydroxybenzenesulfonic acid -NH₂ (3), -OH (4), -SO₃H (1) Higher acidity (pKa ~1.5 for -SO₃H, ~8.5 for -OH), forms hydrogen bonds readily Metal complexation, analytical reagents
4-Methoxyaniline-3-sulfonic acid -NH₂ (4), -OCH₃ (3), -SO₃H (1) Reduced steric hindrance vs. ethoxy, λmax ~415 nm Textile dyes, UV stabilizers
4-Acetamidobenzenesulfonic acid -NHAc (4), -SO₃H (1) Lower reactivity (protected amine), improved thermal stability Sulfonamide synthesis, surfactants

Key Observations :

  • Ethoxy vs. Methoxy/Hydroxy: The ethoxy group in 4-amino-3-ethoxybenzenesulfonic acid enhances lipophilicity compared to methoxy or hydroxy analogs, making it more suitable for lipid-soluble pharmaceutical intermediates. Methoxy derivatives exhibit slightly blue-shifted UV-Vis absorption .
  • Acidity: The sulfonic acid group dominates acidity (pKa ~1–2), but hydroxy-substituted analogs (e.g., 3-amino-4-hydroxybenzenesulfonic acid) exhibit additional weak acidity (pKa ~8–9) from the phenolic -OH .

Substituted Benzoic Acids and Nitro Derivatives

Compound Name Substituents Key Properties Applications References
4-Amino-3-bromobenzoic acid -NH₂ (4), -Br (3), -COOH (1) Strong electron-withdrawing Br increases acidity (pKa ~2.5 for -COOH), planar structure Sulfonamide/benzothiazine synthesis
4-Amino-3-nitrobenzenesulfonic acid -NH₂ (4), -NO₂ (3), -SO₃H (1) High acidity (pKa ~0.5 for -SO₃H), nitro group enables reduction to amine Explosives, azo dyes

Key Observations :

  • Nitro vs. Ethoxy : Nitro groups drastically increase acidity and reactivity (e.g., facile reduction to amines), whereas ethoxy groups are electron-donating, stabilizing the ring for electrophilic substitution .
  • Carboxylic Acid vs. Sulfonic Acid: Benzoic acid derivatives (e.g., 4-amino-3-bromobenzoic acid) are less water-soluble but more volatile, favoring use in organic solvents .

Acetamido Derivatives

Compound Name Substituents Key Properties Applications References
4-(Acetylamino)-2-aminobenzenesulfonic acid -NHAc (4), -NH₂ (2), -SO₃H (1) Dual amino groups enable crosslinking; acetyl protects amine during synthesis Polymers, drug conjugates
4-Acetamidobenzenesulfonic acid -NHAc (4), -SO₃H (1) Stable amine precursor, moderate solubility in ethanol Sulfa drug synthesis

Key Observations :

  • Protected Amines : Acetamido groups prevent unwanted side reactions (e.g., oxidation) but require deprotection for further functionalization .

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